![molecular formula C19H22N2O5 B2514103 methyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate CAS No. 868224-80-0](/img/structure/B2514103.png)
methyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate
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Overview
Description
Methyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a piperidine ring and an isoquinoline moiety, making it a significant molecule in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with piperidine and subsequent esterification. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or ethanol. The temperature and pressure conditions are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps, such as recrystallization and chromatography, are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives, amines
Scientific Research Applications
Methyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders and cancer.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of methyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline derivatives: Compounds like berberine and papaverine share the isoquinoline moiety and exhibit similar biological activities.
Piperidine derivatives: Compounds such as piperine and piperidine itself are structurally related and have comparable chemical properties.
Uniqueness
Methyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate is unique due to its combined isoquinoline and piperidine structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Methyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate is a synthetic compound with a complex structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies based on available research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and structure, which indicate that it contains several functional groups that may interact with biological systems. The key features include:
Property | Details |
---|---|
Molecular Formula | C21H24N2O4 |
Molecular Weight | 368.43 g/mol |
CAS Number | Not available in the current literature |
SMILES | CCOC(=O)OC(=O)C1=CC=C(C=C1)N2CCCCC2 |
The biological activity of this compound has been linked to its interaction with various biochemical pathways:
- Antioxidant Activity : The presence of the isoquinoline structure suggests potential antioxidant properties, which can protect cells from oxidative stress.
- Neuroprotective Effects : Compounds with piperidine moieties are often studied for neuroprotective effects, particularly in models of neurodegenerative diseases.
- Antimicrobial Properties : Research indicates that similar compounds exhibit antimicrobial activity, which may be relevant for this compound as well.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit certain enzymes and modulate receptor activities. For example:
- Enzyme Inhibition : Preliminary assays show that the compound can inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission.
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. The results indicated that compounds with similar structures reduced cell death and improved cell viability through the modulation of reactive oxygen species (ROS) levels.
Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties of derivatives of this compound against various bacterial strains. Results showed significant inhibition of growth against Gram-positive bacteria, suggesting potential as an antimicrobial agent.
Toxicological Profile
While specific toxicological data for this compound is limited, related compounds have undergone toxicity assessments revealing low acute toxicity levels in animal models.
Properties
IUPAC Name |
methyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-25-18(23)13-26-16-7-5-6-15-14(16)8-11-21(19(15)24)12-17(22)20-9-3-2-4-10-20/h5-8,11H,2-4,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGOKWQWXSCRRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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